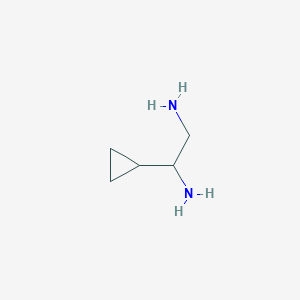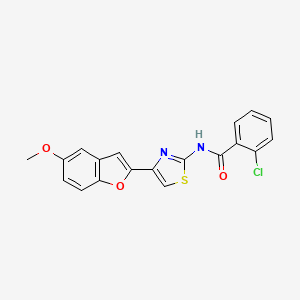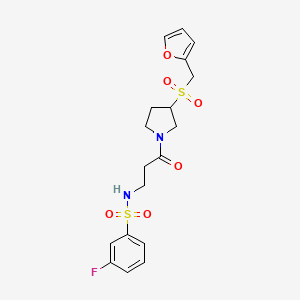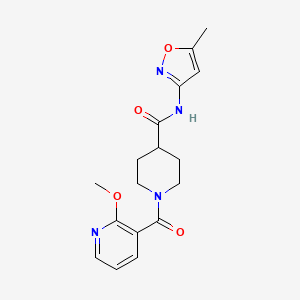![molecular formula C13H12N2O4 B2785799 (2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid CAS No. 879319-16-1](/img/structure/B2785799.png)
(2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,5-dioxo-2’,3’-dihydro-1H-spiro[imidazolidine-4,1’-inden]-1-yl)acetic acid” is a complex organic compound. It is a derivative of imidazolidine, a five-membered ring structure containing three carbon atoms and two nitrogen atoms . The compound also contains an indene structure, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene .
Mécanisme D'action
The exact mechanism of action of SIA is not yet fully understood. However, it has been suggested that SIA acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, SIA has been found to inhibit the activity of certain enzymes involved in the synthesis of proinflammatory mediators, such as cyclooxygenase-2 (COX-2). This suggests that SIA may have anti-inflammatory properties.
Biochemical and Physiological Effects
SIA has been found to have a variety of biochemical and physiological effects. Studies have shown that SIA can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, SIA has been found to inhibit the activity of certain enzymes involved in the synthesis of proinflammatory mediators, such as cyclooxygenase-2 (COX-2). This suggests that SIA may have anti-inflammatory properties. Furthermore, SIA has been found to exhibit anti-cancer and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of SIA in laboratory experiments has several advantages and limitations. One of the main advantages is that SIA is a small molecule, which makes it relatively easy to synthesize and use in experiments. Additionally, SIA is relatively stable and has a low toxicity profile, which makes it suitable for use in a variety of experiments. However, there are some limitations to the use of SIA in laboratory experiments. For example, SIA is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of SIA is not yet fully understood, which can limit the usefulness of SIA in certain experiments.
Orientations Futures
The potential applications of SIA are still being explored, and there are a number of potential future directions for research. One possible future direction is to further explore the anti-inflammatory properties of SIA and its potential to be used as a therapeutic agent for the treatment of various diseases. Additionally, further research could be conducted to better understand the mechanism of action of SIA and to develop more efficient methods for its synthesis. Another potential future direction is to investigate the potential of SIA to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Finally, further research could be conducted to explore the potential of SIA to be used as a diagnostic tool for the detection and treatment of various diseases.
Méthodes De Synthèse
SIA can be synthesized through a variety of methods, including the use of a Grignard reaction, a nucleophilic substitution reaction, and a Pd-catalyzed coupling reaction. The Grignard reaction is the most commonly used method for the synthesis of SIA, as it is relatively simple and straightforward. In this method, a Grignard reagent is reacted with an imidazolidine-4,1'-inden-1-yl)acetic acid in the presence of a base, such as sodium hydroxide, to produce SIA.
Applications De Recherche Scientifique
SIA has been widely studied for its potential biological activities and its ability to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Studies have shown that SIA has anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, SIA has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. This makes SIA a potential therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-10(17)7-15-11(18)13(14-12(15)19)6-5-8-3-1-2-4-9(8)13/h1-4H,5-7H2,(H,14,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFNAAYSERMSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C31)C(=O)N(C(=O)N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672623 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
879319-16-1 |
Source


|
| Record name | 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2785717.png)
![5-[[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2785718.png)
![2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2785719.png)
![(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2785721.png)
![2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B2785725.png)

![N-(4-acetylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2785728.png)
![N~1~-(4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2785730.png)
![N-[4-[[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2785731.png)



